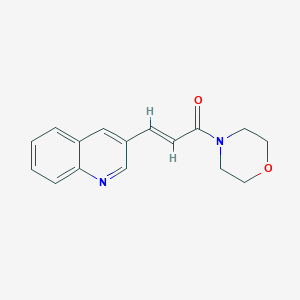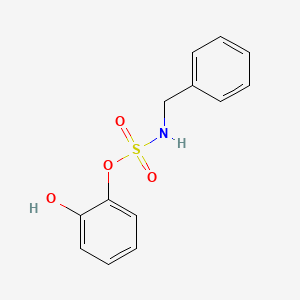
N-benzyl(2-hydroxyphenyl)sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl(2-hydroxyphenyl)sulfamate, also known as BHPS, is a sulfamoylated phenolic compound. It has the molecular formula C13H13NO4S and a molecular weight of 279.31 .
Synthesis Analysis
The synthesis of N-benzyl(2-hydroxyphenyl)sulfamate and similar compounds often involves the use of sulfamoyl chloride and chlorosulfonyl isocyanate . A detailed synthetic scheme can be found in the paper titled "Efficacious N-Protection of O-Aryl Sulfamates with 2,4- Dimethoxybenzyl Groups" .Molecular Structure Analysis
The molecular structure of N-benzyl(2-hydroxyphenyl)sulfamate consists of a benzyl group attached to a hydroxyphenyl group via a sulfamate linkage .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
N-benzyl(2-hydroxyphenyl)sulfamate: derivatives are being explored for their potential in treating neurodegenerative diseases, such as Alzheimer’s. These compounds can be used to synthesize carbamates, which are active components in drugs used for Alzheimer’s disease treatment . The ability of these compounds to cyclize into heterocyclic compounds is particularly useful in creating pharmacologically active molecules.
Agrochemicals
The synthesis of carbamates from N-benzyl(2-hydroxyphenyl)sulfamate is not limited to pharmaceuticals. These compounds are also common components in agrochemicals . Their chemical structure allows them to interact with various biological targets, providing a range of protective effects on crops from pests and diseases.
Organic Syntheses
N-benzyl(2-hydroxyphenyl)sulfamate: is used in organic chemistry to synthesize 3-methyl-4H-1,3-benzoxazin-2(3H)-ones through intramolecular cyclization . This process is significant for studying the kinetics and mechanisms of organic reactions, which is fundamental in developing new synthetic methodologies.
Solid-State Luminescence Enhancement
This compound exhibits properties that make it suitable for applications in solid-state luminescence enhancement (SLE). It can be used in the design and synthesis of benzazole-based molecules, which are valuable in optoelectronic and nanophotonic devices, sensors, security papers, imaging, and theranostics . The enhancement of luminescence in the solid state compared to in solution is a sought-after property for the development of new materials with high optical performance.
Electroluminescent Materials
The association of N-benzyl(2-hydroxyphenyl)sulfamate with polyaromatic motifs leads to the creation of electroluminescent materials. These materials are sensitive to mechanical stimuli and display attractive electroluminescent properties, making them ideal for use in electronic displays and lighting applications .
Drug Development
The compound’s versatile nature makes it a candidate for drug development. Its perplexing properties are being harnessed to create new drugs, especially considering its role in the synthesis of carbamates, which are prevalent in various therapeutic agents.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of N-benzyl(2-hydroxyphenyl)sulfamate is Carbonic anhydrase IX (CA-IX) . CA-IX is a protein that participates in pH regulation and may be involved in the control of cell proliferation and transformation . It is also a novel specific biomarker for cervical neoplasia .
Mode of Action
It is known that the compound interacts with its target, ca-ix, leading to changes in the target’s function
Biochemical Pathways
The biochemical pathways affected by N-benzyl(2-hydroxyphenyl)sulfamate are related to the function of CA-IX. As CA-IX participates in pH regulation, the compound may affect pathways related to pH balance in the cell . Additionally, given CA-IX’s role in cell proliferation and transformation, pathways related to these processes may also be affected .
Result of Action
The molecular and cellular effects of N-benzyl(2-hydroxyphenyl)sulfamate’s action are likely related to its interaction with CA-IX. By affecting the function of CA-IX, the compound could potentially alter pH regulation and cell proliferation and transformation processes . .
Propiedades
IUPAC Name |
(2-hydroxyphenyl) N-benzylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c15-12-8-4-5-9-13(12)18-19(16,17)14-10-11-6-2-1-3-7-11/h1-9,14-15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRNPKYVAOXNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)OC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl(2-hydroxyphenyl)sulfamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

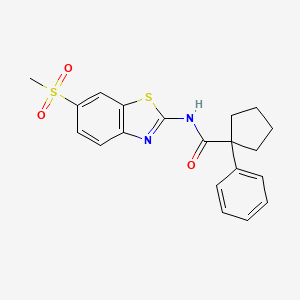

![5-tert-butyl-3-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2937298.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2937299.png)
![(E)-N-[(4,4-Difluorooxolan-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2937301.png)
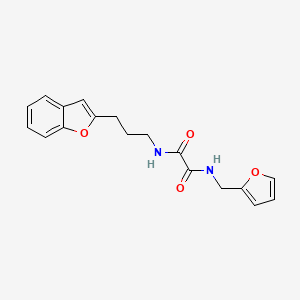
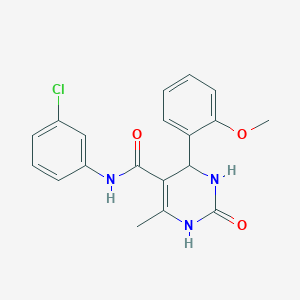




![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937314.png)
